6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol
Description
Properties
IUPAC Name |
6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-4-2-3-5(13)6(12-4)7(14)8(9,10)11/h2-3,7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSYNBIGBLNASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382427 | |
| Record name | 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344776-71-2 | |
| Record name | 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Reaction Conditions and Results
| Parameter | Value/Range |
|---|---|
| 2-Methylpyridine (substrate) | 30 g (322 mmol) |
| Paraformaldehyde | 2.04 g (64.4 mmol, 95%) |
| Organic base (DABCO) | 0.36 g (3.22 mmol) |
| Solvent | Water |
| Pressure | 4 MPa |
| Temperature | 200 °C |
| Reaction time | 8 minutes |
| Conversion (2-methylpyridine) | 81% |
| Selectivity (2-hydroxyethyl pyridine) | 96% |
| Yield | 78% |
| Product purity (HPLC) | >99.9% |
This method uses a continuous flow microreactor setup, which allows precise control of reaction parameters and efficient heat transfer, leading to improved yields and purity.
Comparative Analysis of Preparation Methods
| Method Aspect | Acid Catalysis (e.g., Acetic Acid) | Organic Base Catalysis (e.g., DABCO) | Solid Superacid Catalysis | Microreactor High-Pressure Method |
|---|---|---|---|---|
| Reaction Time | 30-70 hours | 3-5 hours | ~80 minutes | 8 minutes |
| Temperature | 100-130 °C | -60 to 60 °C | 140 °C | 200-230 °C |
| Pressure | Atmospheric | Atmospheric | Autoclave (high pressure) | 4-5 MPa |
| Conversion Rate (Single Pass) | 40-60% | Variable, often low | High but with byproducts | Up to 81% |
| Selectivity | Moderate | Moderate | High but complex separation | High (96%) |
| Purity of Product | Moderate | Moderate | Lower due to byproducts | Very high (>99.9%) |
| Industrial Feasibility | Moderate (long time) | Low (expensive bases) | Complex equipment needed | High (continuous flow) |
The microreactor high-pressure method with organic base catalysis offers the best balance of efficiency, selectivity, and purity, making it the most promising for industrial synthesis of hydroxyethyl pyridine derivatives.
Research Findings and Notes
- The use of organic bases such as DABCO significantly accelerates the reaction and improves selectivity compared to traditional acid catalysis.
- High pressure (2-8 MPa) and elevated temperature (200-230 °C) in a microreactor setup reduce reaction time from hours to minutes.
- The molar ratios are critical: formaldehyde to 2-methylpyridine ratio of 1:5 to 1:10, and organic base to 2-methylpyridine ratio of 1:50 to 1:200 optimize conversion and selectivity.
- The solvent system is typically water , which is environmentally benign and cost-effective.
- The method avoids expensive or difficult-to-handle catalysts such as strong organic bases or solid superacids, improving scalability.
- Post-reaction distillation under reduced pressure yields high-purity product suitable for further functionalization.
Chemical Reactions Analysis
6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully reduced pyridine derivative.
Scientific Research Applications
Pharmaceutical Applications
One of the primary areas of application for 6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol is in the pharmaceutical industry. Its structural characteristics allow it to function as a potential drug candidate in various therapeutic areas:
- Antimicrobial Activity : Research indicates that compounds similar to this pyridin-3-ol derivative exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Preliminary studies indicate that it may reduce markers of inflammation in vitro .
- Neuroprotective Effects : Some studies have explored the neuroprotective effects of pyridine derivatives in models of neurodegenerative diseases. The trifluoroethyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotection .
Agrochemical Applications
In agrochemistry, this compound has been studied for its potential as a pesticide or herbicide :
- Pesticidal Activity : The compound has shown effectiveness against various pests in preliminary trials. Its unique structure may contribute to its efficacy as a biopesticide, offering an environmentally friendly alternative to traditional chemical pesticides .
- Herbicidal Properties : Research indicates that similar compounds can inhibit plant growth by interfering with specific biochemical pathways in target plants. This suggests potential use as a selective herbicide .
Material Science Applications
In material science, the compound's properties make it suitable for developing advanced materials:
- Fluorinated Polymers : The trifluoroethyl group can impart unique characteristics to polymers, such as increased hydrophobicity and thermal stability. This makes it a candidate for developing high-performance materials used in coatings and electronics .
- Nanocomposites : Incorporating this compound into nanocomposites could enhance their mechanical properties and thermal stability due to the strong interactions between the polymer matrix and the trifluoromethyl groups .
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyridine derivatives demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than many existing antibiotics, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Mechanism
In vitro studies using neuronal cell cultures indicated that treatment with this compound reduced oxidative stress markers significantly compared to control groups. This suggests that it may protect neurons from damage associated with oxidative stress, a common feature in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorohydroxyethyl group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Pyridin-3-ol derivatives vary significantly in bioactivity and physicochemical properties depending on substituents at positions 2 and 5. Below is a comparative analysis of 6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol and its analogs:
Data Table: Comparative Analysis of Pyridin-3-ol Derivatives
Key Findings
Substituent Effects on Bioactivity
- The trifluoro-hydroxyethyl group in the target compound introduces strong electron-withdrawing effects and steric hindrance, which may enhance binding to enzymes or receptors compared to simpler analogs like 3-hydroxy-6-methylpyridine . However, its bulky substituent could reduce solubility, a common limitation of fluorinated compounds .
- Alkyl Chain Length at C6 : The 6-ethylpyridin-3-ol derivative (compound 2-6) showed only 2% activity in resurrecting aged acetylcholinesterase (AChE), significantly lower than the reference compound (8%) . This suggests that shorter alkyl chains (e.g., methyl) at C6 may optimize activity.
Role of Fluorination The trifluoromethyl group in 2-methyl-6-(trifluoromethyl)pyridin-3-ol (MW: 177.13) improves metabolic stability and lipophilicity compared to non-fluorinated analogs. However, the absence of a hydroxyl-containing substituent at C2 reduces its hydrogen-bonding capacity relative to the target compound .
Hydroxyl Group at C3
- The free hydroxyl group at position 3 is conserved across all analogs and is critical for hydrogen bonding, as demonstrated in studies of pyridin-3-ol derivatives in anti-inflammatory and enzyme-reactivation contexts .
Azo and Electron-Withdrawing Groups
- The phenyldiazenyl group in 6-methyl-2-(phenyldiazenyl)pyridin-3-ol introduces redox-active properties, making it suitable for electrochemical applications, though its bioactivity remains unexplored .
Biological Activity
6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol, also known by its CAS number 344776-71-2, is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a hydroxyl functional group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₈H₈F₃NO₂, with a molecular weight of 207.15 g/mol. Key physical properties include:
- Melting Point: 138-141°C
- Boiling Point: Predicted at approximately 359°C
- Density: Approximately 1.430 g/cm³
- pKa: 6.97 (predicted) .
Synthesis
The synthesis of this compound typically involves the reaction between 6-methyl-3-pyridinol and 2,2,2-trifluoroacetaldehyde under controlled conditions. This method allows for the selective introduction of the trifluorohydroxyethyl group at the appropriate position on the pyridine ring .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluorohydroxyethyl moiety may facilitate hydrogen bonding with target molecules, potentially influencing their activity and function .
Enzyme Interaction
The compound's structure suggests potential interactions with enzymes involved in metabolic processes. The presence of the hydroxyl group may enhance binding affinity to certain enzyme active sites, although detailed enzymatic studies are still required to elucidate these interactions fully .
Case Studies and Research Findings
Several studies have explored the biological activities of fluorinated pyridine derivatives:
Q & A
Q. What are the optimal synthetic routes for preparing 6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol?
- Methodology : The synthesis typically involves fluorination and hydroxylation steps. For example, fluorinating agents like KF in DMSO can introduce trifluoromethyl groups to pyridine precursors, followed by hydroxylation via controlled oxidation (e.g., using NaBH₄ or catalytic hydrogenation). Reaction conditions (e.g., 60–80°C, inert atmosphere) must be optimized to avoid side reactions such as over-reduction or decomposition .
- Key Considerations : Use chiral catalysts (e.g., Pd/BINAP systems) to control stereochemistry at the hydroxyethyl group. Monitor reaction progress via HPLC or GC-MS to ensure intermediate purity.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Analytical Techniques :
- NMR (¹H/¹³C/¹⁹F): Confirm substitution patterns and detect impurities (e.g., residual solvents).
- HRMS : Verify molecular weight (±2 ppm accuracy).
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the hydroxyethyl group .
- Purity Assessment :
Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Acceptable purity for biological assays is ≥95% .
Advanced Research Questions
Q. How do electronic effects of the trifluoroethyl group influence reactivity in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electron density around the trifluoroethyl group. Compare reaction rates with non-fluorinated analogs (e.g., methyl or ethyl derivatives) under identical conditions (solvent, temperature).
- Example :
Substitution with NH₃ in THF at 25°C shows a 3× faster rate for the trifluoroethyl derivative due to enhanced leaving-group stability .- Data Contradiction Analysis :
Conflicting reports on regioselectivity may arise from solvent polarity. Polar aprotic solvents (e.g., DMF) favor attack at the pyridine C4 position, while non-polar solvents (e.g., toluene) shift selectivity to C2 .
- Data Contradiction Analysis :
Q. What strategies resolve discrepancies in reported bioactivity data (e.g., IC₅₀ variability)?
- Methodology :
- Assay Standardization :
Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound variability. - Structural Modifications :
Synthesize analogs (e.g., replacing -OH with -OMe) to isolate the role of hydrogen bonding in target binding. - Meta-Analysis :
Cross-reference PubChem BioAssay data (AID 1259381) with in-house results to identify outliers caused by assay conditions (e.g., serum concentration differences) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
